Cytotoxic Potency Against Murine Leukemia L1210 Cells: 3-Benzyloxyhydantoin Derivatives vs. Hydroxyurea
In a direct head-to-head MTT assay comparison, multiple 3-benzyloxyhydantoin derivatives demonstrated significantly lower IC₅₀ values against L1210 murine leukemia cells compared to the clinical RR inhibitor hydroxyurea (HU), which served as the positive control. The most active derivative in this series, compound 24, achieved an IC₅₀ of 34.61 μmol/L, representing a 6.3-fold improvement over HU (IC₅₀ = 216.70 μmol/L). Compounds 16, 21, 26, and 28 also showed IC₅₀ values ranging from 35.61 to 55.93 μmol/L, all substantially below the HU baseline [1]. In a subsequent optimized series reported by Liu et al. (2016), the most potent 3-benzyloxyhydantoin derivatives 5g and 6g achieved IC₅₀ values of 0.04 μM and 0.01 μM respectively across three cancer cell lines including L1210, representing an approximately 5,400-fold to 21,600-fold improvement over the HU L1210 baseline measured in that study [2].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against L1210 murine leukemia cells by MTT assay |
|---|---|
| Target Compound Data | Compound 24 (3-benzyloxyhydantoin derivative): IC₅₀ = 34.61 μmol/L; Compound 21: IC₅₀ = 35.61 μmol/L; Compound 16: IC₅₀ = 42.56 μmol/L; Compound 6g (Liu 2016): IC₅₀ = 0.01 μM |
| Comparator Or Baseline | Hydroxyurea (HU): IC₅₀ = 216.70 μmol/L (thesis study); Hydroxyurea: IC₅₀ ≈ 50–82 μM (literature consensus for L1210) |
| Quantified Difference | 4.0-fold to 6.3-fold improvement for early derivatives; ~5,400-fold to 21,600-fold for optimized derivatives (6g: 0.01 μM vs. HU: 216.70 μM) |
| Conditions | MTT assay; L1210 murine leukemia cell line; 48–72 h incubation; hydroxyurea used as positive control within the same experimental run |
Why This Matters
The quantitative potency advantage over the clinically used RR inhibitor hydroxyurea demonstrates that the N3-benzyloxyhydantoin scaffold is not merely a bioisostere but a functionally superior pharmacophore presentation system—a critical criterion for selecting this scaffold over acyclic HU derivatives in anticancer drug discovery programs.
- [1] Master's Thesis. Synthesis and Structural Analysis of 3-Benzyloxyhydantoin Antitumor Compounds. CNKI/CDMD-11902-1011239673. 2011. Available via Baidu Xueshu at: https://xueshu.baidu.com/usercenter/paper/show?paperid=ebb789d99d07655fb5567d1f05a8d519 View Source
- [2] Liu J, Zhang K, Mai X, Wei J, Liao Y, Zhong Y, Liu Y, Feng L, Liu C. Synthesis, Anticancer Evaluation and Docking Study of 3-Benzyloxyhydantoin Derivatives. Medicinal Chemistry. 2016;12(1):37-47. doi:10.2174/1573406411666150708111631. PMID: 26152144. View Source
